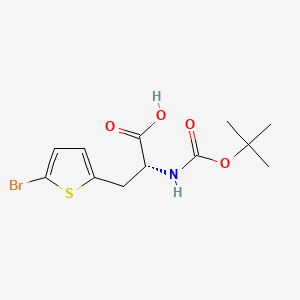

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.: 261380-16-9

Cat. No.: VC2022312

Molecular Formula: C12H16BrNO4S

Molecular Weight: 350.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261380-16-9 |

|---|---|

| Molecular Formula | C12H16BrNO4S |

| Molecular Weight | 350.23 g/mol |

| IUPAC Name | (2R)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1 |

| Standard InChI Key | HHNNFRCLMQFXBA-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=C(S1)Br)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O |

Introduction

Physical and Chemical Properties

Physical Properties

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid exists as a solid at room temperature with specific physical characteristics that influence its handling and applications . While detailed information about its melting point and appearance is limited in the available literature, its behavior can be inferred from similar protected amino acid derivatives.

Based on its structure, the compound likely exhibits limited water solubility but should dissolve in organic solvents such as DMSO, DMF, methanol, and dichloromethane . This solubility profile is important for its applications in organic synthesis and formulation for biological studies. For storage, it is recommended to keep the compound sealed under dry conditions at 2-8°C to prevent degradation from moisture, oxygen, or elevated temperatures .

Chemical Reactivity

The chemical reactivity of this compound is defined by its three primary functional groups:

The carboxylic acid function displays typical acidic properties with an estimated pKa of 4-5, allowing it to form salts with bases and undergo esterification or amide formation reactions. This reactivity is particularly valuable in peptide synthesis applications.

The tert-butoxycarbonyl (Boc) protected amino group remains stable under basic and neutral conditions but undergoes selective deprotection under acidic conditions (typically using trifluoroacetic acid or HCl in organic solvents). This orthogonal protection strategy makes it compatible with many synthetic protocols.

The brominated thiophene ring provides a reactive handle for various transformations, most notably cross-coupling reactions including Suzuki, Stille, and Sonogashira couplings. This enables further functionalization of the molecule for specialized applications.

Tabulated Physical and Chemical Properties

Table 1: Comprehensive Physical and Chemical Properties of (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 261380-16-9 | |

| Molecular Formula | C12H16BrNO4S | |

| Molecular Weight | 350.23 g/mol | |

| IUPAC Name | (2R)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

| Standard InChI | InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m1/s1 | |

| Standard InChIKey | HHNNFRCLMQFXBA-MRVPVSSYSA-N | |

| Isomeric SMILES | CC(C)(C)OC(=O)NC@HC(=O)O | |

| Physical State | Solid | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| Hazard Classification | Warning; H302-H315-H319-H335 | |

| Precautionary Statements | P261-P280-P301+P312-P302+P352-P305+P351+P338 |

Applications in Research and Development

Chemical Biology and Pharmaceutical Applications

(R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid serves as a valuable building block in numerous research contexts, particularly in peptide synthesis and drug development. Its protected amino acid structure makes it directly applicable in solid-phase peptide synthesis and solution-phase methodologies for creating complex peptides with modified properties.

Comparison with Similar Compounds

Structural Analogs and Variations

Several compounds structurally related to (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid merit comparison to understand how structural variations influence properties and applications.

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 111082-76-9) represents a structural analog where the simple thiophene ring is replaced by a benzothiophene system . This modification increases the molecule's lipophilicity and potentially enhances certain protein-binding interactions due to the extended aromatic system .

(R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 261360-77-4) features a brominated phenyl ring instead of a thiophene ring . This substitution alters the electronic properties of the aromatic system, potentially affecting reactivity in coupling reactions and biological interactions.

The positional isomer 3-(5-Bromothiophen-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid (CAS: 1869410-42-3) differs in the attachment position of the thiophene ring . This seemingly minor change can significantly impact the compound's three-dimensional structure and consequently its application profile.

Comparative Analysis

Table 3: Comparison of (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid with Related Compounds

The structural differences between these compounds translate into distinct properties and applications. The presence of the Boc protecting group in (R)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid makes it particularly suitable for peptide synthesis applications, while its deprotected version may show more direct biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume